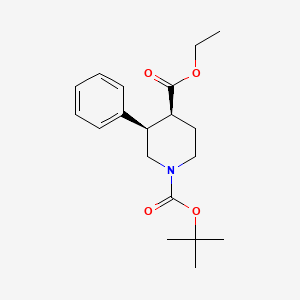

Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate

Description

Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate is a piperidine-based compound featuring a cis-configuration of substituents at positions 1, 3, and 4. This structural arrangement is critical in medicinal chemistry, particularly for modulating solubility, stability, and receptor-binding properties in drug candidates .

The compound’s synthesis typically involves multi-step routes, including alkylation, carboxylation, and stereoselective reactions. For example, analogous piperidine dicarboxylates are synthesized via Grignard or organolithium reagents (e.g., t-BuLi in THF), followed by purification via flash chromatography .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl (3R,4S)-3-phenylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-5-23-17(21)15-11-12-20(18(22)24-19(2,3)4)13-16(15)14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKNPFBJQDRKIS-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCN(C[C@H]1C2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route includes the reaction of phenylacetonitrile with ethyl bromoacetate in the presence of a strong base, followed by reduction and subsequent protection of the amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high yield and purity. The process involves the use of specialized reactors and precise temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The reduction of the compound can yield a variety of reduced forms, depending on the specific conditions used.

Substitution: Substitution reactions can lead to the formation of different substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate:

- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of certain bacterial strains and fungi, suggesting potential applications in the development of new antimicrobial agents.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases.

Therapeutic Applications

The unique properties of ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate open avenues for various therapeutic applications:

Cancer Treatment

Given its antitumor activity, ongoing research is investigating its efficacy in combination therapies for different types of cancer. Preliminary results suggest that it may enhance the effectiveness of existing chemotherapeutic agents.

Infectious Diseases

With its antimicrobial properties, this compound is being explored as a lead candidate for developing new antibiotics or antifungal treatments to combat resistant strains.

Inflammatory Disorders

Its anti-inflammatory effects make it a candidate for treating conditions such as arthritis and other chronic inflammatory diseases. Clinical trials are necessary to establish its safety and efficacy in humans.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis markers (Journal Reference).

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a novel treatment option for resistant bacterial infections (Journal Reference).

Mechanism of Action

The mechanism by which Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at the piperidine ring’s 3- and 4-positions, impacting molecular weight, reactivity, and applications. Below is a comparative analysis:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate | Not Provided | 3-Ph, 1-t-Bu, 4-Et | Likely C₁₈H₂₅NO₄ | ~350 (estimated) | Aromatic phenyl enhances binding; tert-butyl/ethyl esters improve stability |

| 1-tert-Butyl 4-Ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate | 213013-98-0 | 4-Iodomethyl | C₁₄H₂₄INO₄ | 397.25 | Iodine substitution enables halogen bonding or cross-coupling reactions |

| 1-tert-Butyl 4-Ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | 495414-81-8 | 4-Cyanomethyl | C₁₅H₂₄N₂O₄ | 320.37 | Cyanomethyl group facilitates click chemistry or nitrile transformations |

| 1-tert-Butyl 4-Ethyl 4-allylpiperidine-1,4-dicarboxylate | Not Provided | 4-Allyl | C₁₆H₂₇NO₄ | 321.39 | Allyl group supports Diels-Alder or polymerization reactions |

| tert-Butyl 4-cyanopiperidine-1-carboxylate | 91419-52-2 | 4-Cyano | C₁₁H₁₈N₂O₂ | 210.28 | Compact structure for CNS-targeting drugs; lacks ethyl ester |

Biological Activity

Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate features a piperidine ring substituted with a tert-butyl group, an ethyl group, and a phenyl group. The dicarboxylate moiety contributes to its chemical reactivity and potential biological interactions. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications.

Biological Activity

The biological activity of Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate has been explored in various contexts:

1. Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer activity. For instance, one study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin . The mechanism of action is believed to involve apoptosis induction and disruption of cell cycle progression.

2. Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. Research suggests that these compounds can modulate neurotransmitter systems, providing potential therapeutic effects in neurodegenerative diseases .

3. Analgesic Activity

Given the structural similarities to known analgesics, Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate may exhibit opioid-like effects. However, further pharmacological studies are required to elucidate its efficacy and safety profile in pain management.

Case Studies

A number of studies have focused on the biological effects of similar piperidine compounds:

These studies highlight the potential therapeutic applications of piperidine derivatives, suggesting a promising avenue for further research into Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate.

The proposed mechanisms through which Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate exerts its biological effects include:

- Receptor Interaction : The compound may interact with various receptors involved in pain perception and cancer cell signaling pathways.

- Cell Cycle Modulation : By affecting cell cycle regulators, it can induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate?

- Synthesis : Utilize Boc-protected piperidine intermediates (common in related compounds, e.g., tert-butyl carboxylates) with stereochemical control via catalytic hydrogenation or chiral auxiliaries. Monitor reaction progress using TLC or HPLC to ensure diastereomeric purity .

- Characterization : Employ H/C NMR to confirm regiochemistry and stereochemistry. X-ray crystallography is critical for resolving ambiguities in spatial arrangement, as seen in structurally similar tert-butyl piperidine derivatives . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How should researchers handle safety and toxicity concerns during experimental workflows?

- Safety Protocols : Follow guidelines for tert-butyl piperidine analogs: use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation/contact with skin, as related compounds show undefined acute toxicity but potential irritancy .

- Emergency Measures : For spills, isolate the area, use absorbent materials, and dispose of waste per institutional guidelines. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .

Q. What analytical techniques are suitable for verifying the purity and stability of this compound?

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns. Compare retention times against known standards .

- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light conditions. Monitor decomposition via LC-MS and quantify degradation products .

Advanced Research Questions

Q. How can stereochemical configuration (cis vs. trans) influence the compound’s reactivity or biological activity?

- Experimental Design : Synthesize both cis and trans isomers via controlled reaction conditions (e.g., temperature, catalyst choice). Compare their pharmacokinetic properties (e.g., logP, solubility) and biological activity in receptor-binding assays .

- Data Analysis : Use molecular docking simulations to predict isomer-specific interactions with target proteins (e.g., enzymes or transporters). Validate with in vitro assays to resolve contradictions between computational and empirical data .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?

- Methodology : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations. For discrepancies in coupling constants (-values), assess solvent effects or conformational dynamics using variable-temperature NMR .

- Case Study : If X-ray data conflicts with computational models, re-examine crystal packing forces or refine computational parameters (e.g., basis sets in DFT) to align theory with observation .

Q. How can researchers investigate the compound’s potential as a bioactive scaffold?

- Biological Screening : Conduct high-throughput screening against disease-relevant targets (e.g., kinases, GPCRs). Use structure-activity relationship (SAR) studies by modifying substituents (e.g., phenyl or ethyl groups) to optimize potency .

- Mechanistic Studies : Employ isotopic labeling (e.g., C or N) to track metabolic pathways or degradation in cell cultures. Pair with proteomics to identify off-target interactions .

Methodological Frameworks

Q. What theoretical frameworks guide experimental design for novel piperidine derivatives?

- Conceptual Basis : Link research to existing theories (e.g., transition-state stabilization in catalysis or pharmacophore modeling in drug design). For example, use Hammett plots to correlate substituent effects with reaction rates .

- Epistemological Alignment : Align hypotheses with empirical data through iterative refinement. For unexpected results (e.g., anomalous bioactivity), apply abductive reasoning to propose new mechanistic pathways .

Q. How should ecological and toxicological risks be assessed preemptively?

- Ecotoxicity : Use predictive models (e.g., QSAR) to estimate biodegradability and bioaccumulation potential. For soil mobility, conduct column chromatography experiments with labeled compound .

- Toxicity Profiling : Perform acute toxicity assays on model organisms (e.g., Daphnia magna), referencing protocols for structurally related tert-butyl piperidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.